Enantiomeric Configuration: (2R,5R) vs. (2S,5S) Stereochemical Identity Defines Biological Target Compatibility
The target compound possesses (2R,5R) absolute configuration at the piperazine C2 and C5 positions, as confirmed by the SMILES notation C[C@@H]1CN[C@@H](C(O)=O)CN1C(OC(C)(C)C)=O reported by vendor Leyan . Its enantiomer, (2S,5S)-4-Boc-5-methylpiperazine-2-carboxylic acid (CAS 2743301-16-6), is commercially available as a distinct chemical entity with identical molecular formula (C11H20N2O4, MW 244.29) but opposite optical rotation . In chiral drug development, the (2R,5R) enantiomer has been specifically employed as a key intermediate in the synthesis of Cav2.2 calcium channel blockers and other neurologically active agents, where the (2S,5S) counterpart demonstrated distinct pharmacological profiles [1]. The patent literature explicitly teaches that resolved 2-piperazinecarboxylic acid derivatives are preferably isolated as their 4-Boc derivatives, with diastereomeric salt resolution using N-tosyl-amino acids yielding optical purities exceeding 99% e.e. at industrial scale [2].
| Evidence Dimension | Absolute stereochemistry and chiral purity |
|---|---|
| Target Compound Data | (2R,5R) configuration; optical purity achievable at >99% e.e. via diastereomeric resolution with N-tosyl-L-phenylalanine at industrial scale [2] |
| Comparator Or Baseline | (2S,5S)-4-Boc-5-methylpiperazine-2-carboxylic acid (CAS 2743301-16-6); commercially available at 97% purity as the opposite enantiomer |
| Quantified Difference | Opposite enantiomer; stereochemical inversion leads to distinct biological target engagement in Cav2.2 channel blocker SAR studies [1] |
| Conditions | Absolute configuration confirmed by SMILES and X-ray crystallography; chiral resolution method validated at pilot scale per EP0710652B1 [2] |
Why This Matters
Procurement of the correct (2R,5R) enantiomer is mandatory for reproducing published synthetic routes to specific chiral drug candidates, as stereochemical mismatch yields pharmacologically distinct or inactive products.
- [1] Wyeth (John & Brother Ltd.). Novel Derivatives. Patent Publication US20100125072A1, filed 2010-01-28. Piperazine derivatives as Cav2.2 calcium channel blockers. Available at: https://www.freepatentsonline.com/20100125072.html View Source
- [2] Sato, S. et al. (KOEI Chemical Co.). EP0710652B1: Process for preparing optically active piperazine derivatives and intermediates for preparation. Published 1996-10-09. Available at: https://patents.google.com/patent/EP0710652B1/en View Source
